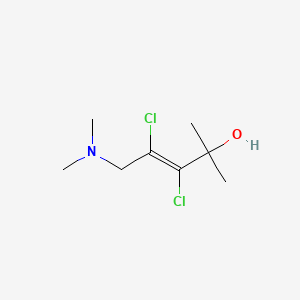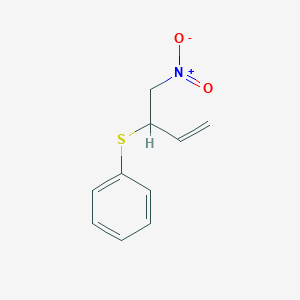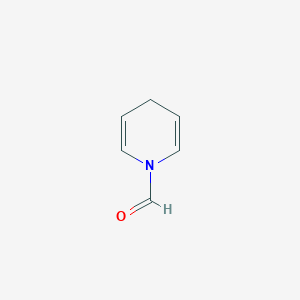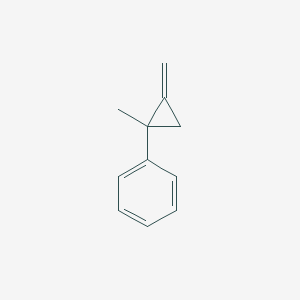![molecular formula C22H34O4 B14338281 2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) CAS No. 104423-13-4](/img/structure/B14338281.png)
2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) is a complex organic compound characterized by the presence of two oxane rings connected by a dodeca-2,10-diyne chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) typically involves the coupling of two oxane rings through a dodeca-2,10-diyne chain. One common method involves the use of a copper-catalyzed homocoupling reaction of terminal alkynes. The reaction conditions often include the use of copper(I) iodide as a catalyst, along with a base such as triethylamine, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as ring-opening cross metathesis (ROCM) of cyclooctene with acrylic acid, followed by further functionalization steps . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of high-performance materials and polymers.
Wirkmechanismus
The mechanism by which 2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,12-Bis(2-nitrophenoxy)dodecane: Similar in structure but with nitrophenoxy groups instead of oxane rings.
2,2’-[(1E,1’E)-{[Hexa-2,4-diyne-1,6-diylbis(oxy)]bis(2,1-phenylene)}bis(ethene-2,1-diyl)]bis(4H-chromen-4-one): Contains a hexa-2,4-diyne chain with chromen-4-one units.
Uniqueness
2,2’-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane) is unique due to its specific combination of oxane rings and a dodeca-2,10-diyne chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research.
Eigenschaften
CAS-Nummer |
104423-13-4 |
|---|---|
Molekularformel |
C22H34O4 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-[12-(oxan-2-yloxy)dodeca-2,10-diynoxy]oxane |
InChI |
InChI=1S/C22H34O4/c1(3-5-7-11-17-23-21-15-9-13-19-25-21)2-4-6-8-12-18-24-22-16-10-14-20-26-22/h21-22H,1-6,9-10,13-20H2 |
InChI-Schlüssel |
XHRUEVLOLKTVJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC#CCCCCCCC#CCOC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)



![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)


![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)

![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)


